Cas no 154235-77-5 (1,3-Benzoxazole-6-carboxylic acid)
1,3-Benzoxazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]oxazole-6-carboxylic acid
- 1,3-Benzoxazole-6-carboxylic acid
- 6-Benzoxazolecarboxylic acid
- Benzoxazole-6-carboxylic Acid
- 6-Benzoxazolecarboxylicacid
- benzo [d] oxazole-6-carboxylic acid
- FRNTUFQKHQMLSE-UHFFFAOYSA-N
- 1,3-benzoxazol-6-carboxylic acid
- RP02288
- VO10075
- BC682079
- SY018731
- AB
- SerpinB9
- Z1033256932
- benzo[d]oxazole-6-carboxylic acid, AldrichCPR
- FT-0732873
- AKOS006238817
- 1,3-benzoxazole-6-carboxylic acid;Benzoxazole-6-carboxylic Acid
- SCHEMBL3492945
- W-205762
- 1-3-Benzoxazole-6-carboxylic acid
- MFCD09954949
- EN300-66044
- CS-D0343
- 154235-77-5
- A809514
- PB47425
- AC-29656
- DTXSID60623810
- F2135-1160
- N-nitroso Encorafenib
- TS-02167
- HY-33299
- Serpin B9-IN-1
-
- MDL: MFCD09954949
- Inchi: 1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
- InChI Key: FRNTUFQKHQMLSE-UHFFFAOYSA-N
- SMILES: O1C=NC2C=CC(C(=O)O)=CC1=2
Computed Properties
- Exact Mass: 163.02700
- Monoisotopic Mass: 163.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.455
- Melting Point: No data available
- Boiling Point: 350°C at 760 mmHg
- Flash Point: 165.531℃
- PSA: 63.33000
- LogP: 1.52600
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1,3-Benzoxazole-6-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
1,3-Benzoxazole-6-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzoxazole-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB887-250mg |
1,3-Benzoxazole-6-carboxylic acid |
154235-77-5 | 97% | 250mg |
137CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB887-1g |
1,3-Benzoxazole-6-carboxylic acid |
154235-77-5 | 97% | 1g |
219.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB887-100mg |
1,3-Benzoxazole-6-carboxylic acid |
154235-77-5 | 97% | 100mg |
51CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09573-50g |
BENZO[D]OXAZOLE-6-CARBOXYLIC ACID |
154235-77-5 | 95% | 50g |
$375 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834180-25g |
Benzo[d]oxazole-6-carboxylic acid |
154235-77-5 | 97% | 25g |
2,898.00 | 2021-05-17 | |
| TRC | B284236-100mg |
6-\u200bBenzoxazolecarboxyli\u200bc Acid |
154235-77-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B284236-500mg |
6-\u200bBenzoxazolecarboxyli\u200bc Acid |
154235-77-5 | 500mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B284236-1g |
6-\u200bBenzoxazolecarboxyli\u200bc Acid |
154235-77-5 | 1g |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM158471-5g |
1,3-Benzoxazole-6-carboxylic acid |
154235-77-5 | 97% | 5g |
$215 | 2021-06-08 | |
| Chemenu | CM158471-10g |
1,3-Benzoxazole-6-carboxylic acid |
154235-77-5 | 97% | 10g |
$387 | 2021-06-08 |
1,3-Benzoxazole-6-carboxylic acid Suppliers
1,3-Benzoxazole-6-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1,3-Benzoxazole-6-carboxylic acid
Recent Advances in the Research of 1,3-Benzoxazole-6-carboxylic Acid (CAS: 154235-77-5)
1,3-Benzoxazole-6-carboxylic acid (CAS: 154235-77-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key scaffold in the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical applications.
One of the most notable advancements in the research of 1,3-Benzoxazole-6-carboxylic acid is its role as a building block for the synthesis of small-molecule inhibitors targeting various enzymes and receptors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy, resulting in derivatives with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 1,3-Benzoxazole-6-carboxylic acid has shown promise in the field of antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that certain derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.
Another exciting development is the exploration of 1,3-Benzoxazole-6-carboxylic acid in cancer therapy. Research published in European Journal of Medicinal Chemistry (2023) revealed that this compound can serve as a precursor for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study demonstrated that optimized derivatives of 1,3-Benzoxazole-6-carboxylic acid exhibited significant antiproliferative effects against breast and lung cancer cell lines, with minimal toxicity to normal cells.
From a chemical synthesis perspective, recent advancements have focused on improving the efficiency and scalability of 1,3-Benzoxazole-6-carboxylic acid production. A study in Organic Process Research & Development (2023) described a novel catalytic method for the synthesis of this compound, which offers higher yields and lower environmental impact compared to traditional methods. This development is particularly important for facilitating large-scale production and further pharmacological evaluation of its derivatives.
In conclusion, the growing body of research on 1,3-Benzoxazole-6-carboxylic acid (CAS: 154235-77-5) underscores its potential as a versatile scaffold in medicinal chemistry. Its applications span multiple therapeutic areas, from inflammation and infection to oncology, with ongoing studies continuing to uncover new possibilities. As research progresses, this compound may pave the way for the development of novel, more effective therapeutic agents with improved safety profiles. Future studies should focus on advancing the most promising derivatives through preclinical and clinical trials to fully realize their therapeutic potential.
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